
6-Hydroxyhexanoic acid
Overview
Description
6-Hydroxyhexanoic acid is an organic compound with the chemical formula C6H12O3. It is a hydroxy fatty acid containing both a hydroxyl group (-OH) and a carboxyl group (-COOH). This compound is of significant interest due to its applications in polymer chemistry and its role as an intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Hydroxyhexanoic acid involves a multi-enzyme cascade reaction. This process uses whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase for internal cofactor regeneration. The product inhibition caused by ε-caprolactone is overcome by using lipase CAL-B for in situ conversion into this compound. This method achieves a product titre of over 20 g/L with an isolated yield of 81% .
Industrial Production Methods
A sustainable synthetic route for biobased this compound involves the oxidation of 1,6-hexanediol using Gluconobacter oxydans. This process selectively produces this compound at pH 6-7, which can then be converted to ε-caprolactone by catalytic cyclization .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to adipic acid.
Reduction: Hydrogenolysis of this compound can produce 1,6-hexanediol.
Condensation Polymerization: It can undergo direct condensation polymerization to produce co-polymers with lactic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Polymerization: Catalysts like tin(II) octoate are used for the polymerization process.
Major Products
Adipic Acid: Formed through oxidation.
1,6-Hexanediol: Formed through reduction.
Co-polymers with Lactic Acid: Formed through condensation polymerization.
Scientific Research Applications
Health and Metabolic Research
Recent studies have highlighted the beneficial effects of 6-HHA on metabolic disorders, particularly obesity and insulin resistance. Research indicates that 6-HHA can significantly reduce body weight gain in mice subjected to a high-fat diet (HFD). The mechanisms involved include:
- Reduction of Fat Mass : Mice treated with 6-HHA showed a decrease in fat mass compared to control groups, suggesting its potential as an anti-obesity agent .
- Improvement in Insulin Sensitivity : Administration of 6-HHA improved insulin sensitivity and glucose tolerance in obese mice, indicating its role in managing metabolic dysfunction .
- Anti-inflammatory Effects : The compound has been shown to suppress pro-inflammatory cytokine production in adipose tissue, contributing to reduced systemic inflammation associated with obesity .
Table 1: Effects of this compound on Metabolic Parameters
Parameter | Control (HFD) | 6-HHA Treatment |
---|---|---|
Body Weight Gain (g) | Significant | Reduced |
Fat Mass (g) | High | Lowered |
Insulin Sensitivity | Impaired | Improved |
Serum Free Fatty Acids (μM) | Elevated | Decreased |
Pro-inflammatory Cytokines | Elevated | Suppressed |
Biochemical Synthesis and Green Chemistry
This compound is also recognized for its role in sustainable chemistry. It can be produced via a green synthetic route from renewable resources, such as 1,6-hexanediol. This process utilizes biocatalysis, which not only reduces environmental impact but also enhances the efficiency of chemical synthesis:
- Sustainable Production : A method involving the oxidation of 1,6-hexanediol by Gluconobacter oxydans has been developed to produce both 6-HHA and other valuable compounds like adipic acid and ε-caprolactone .
- Polymer Applications : The ability to derive 6-HHA from sustainable sources opens avenues for its use in biodegradable polymers, which are increasingly important in reducing plastic waste.
Table 2: Comparison of Traditional vs. Green Synthesis Routes for this compound
Aspect | Traditional Synthesis | Green Synthesis |
---|---|---|
Source | Petrochemical derivatives | Renewable biomass |
Environmental Impact | High | Low |
Catalysis | Chemical catalysts | Biocatalysts |
By-products | Toxic waste | Minimal waste |
Material Science and Polymer Development
The incorporation of 6-HHA into polymer structures has shown promise in creating new biodegradable materials. Its unique chemical properties allow for:
- Polyhydroxyalkanoates Production : As a building block for polyhydroxyalkanoates, 6-HHA can enhance the properties of biodegradable plastics, making them suitable for various applications including packaging and biomedical uses .
- Enhanced Material Properties : Research indicates that copolymerization with other fatty acids can improve the mechanical properties and biodegradability of the resulting polymers .
Case Study 1: Anti-obesity Effects
In a controlled study involving mice on a high-fat diet, administration of 6-HHA resulted in significant weight loss and improved metabolic parameters. The study detailed how systemic inflammation was reduced alongside enhanced insulin sensitivity, providing a compelling argument for its use as a therapeutic agent against obesity-related conditions .
Case Study 2: Biopolymer Development
A recent investigation into the synthesis of biodegradable polymers highlighted the successful incorporation of 6-HHA into polymer chains. The study demonstrated that these polymers exhibited favorable degradation rates and mechanical properties suitable for commercial applications .
Mechanism of Action
The mechanism of action of 6-Hydroxyhexanoic acid primarily involves its role as an intermediate in enzymatic reactions. For instance, in the multi-enzyme cascade reaction, it is produced from cyclohexanol through a series of enzymatic steps involving alcohol dehydrogenase and Baeyer-Villiger monooxygenase. These enzymes facilitate the conversion of cyclohexanol to cyclohexanone, which is then transformed into ε-caprolactone and subsequently into this compound .
Comparison with Similar Compounds
Similar Compounds
6-Aminocaproic Acid: Another bifunctional compound used in polymer synthesis.
1,6-Hexanediol: A diol used in the production of polyurethanes and other polymers.
1,6-Hexanediamine: Used in the production of nylon-6,6.
Uniqueness
6-Hydroxyhexanoic acid is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions. Its role as an intermediate in the production of biodegradable polymers and its sustainable production methods further distinguish it from other similar compounds .
Biological Activity
6-Hydroxyhexanoic acid (6-HHA) is a medium-chain fatty acid (MCFA) that has garnered attention due to its potential biological activities, particularly in the context of obesity and metabolic disorders. This article provides a comprehensive overview of the biological activity of 6-HHA, emphasizing its mechanisms of action, effects on metabolic health, and potential therapeutic applications.
6-HHA is a hydroxylated derivative of hexanoic acid, which can be produced through microbial metabolism. It is primarily secreted by oral bacterial species such as Streptococcus gordonii and has been implicated in various metabolic processes. The compound can undergo further oxidation to form adipic acid and other metabolites, influencing its biological activity .
Research indicates that 6-HHA exerts several beneficial effects on metabolic health, particularly in models of diet-induced obesity:
- Anti-Obesity Effects : In studies involving mice fed a high-fat diet (HFD), administration of 6-HHA significantly reduced body weight gain and fat mass. This effect was linked to improved glucose tolerance and insulin sensitivity, suggesting that 6-HHA may counteract obesity-related metabolic dysfunctions .
- Reduction of Inflammation : 6-HHA treatment was shown to suppress the production of pro-inflammatory cytokines from adipocytes, thereby ameliorating systemic inflammation associated with obesity. This anti-inflammatory action is crucial for restoring metabolic homeostasis in obese individuals .
- Impact on Lipid Metabolism : The compound also influenced lipid metabolism by reducing free fatty acid (FFA) levels and improving liver function. In HFD mice, 6-HHA treatment led to decreased hepatic steatosis and improved liver health, as indicated by lower serum alanine transaminase (ALT) levels .
Research Findings
Several key studies have explored the biological activity of 6-HHA:
- Weight Management : A dosage study revealed that administering 2.2 μg/kg of 6-HHA significantly decreased HFD-induced weight gain in mice. This study highlighted the potential for 6-HHA as a therapeutic agent for weight management .
- Adipose Tissue Function : RNA sequencing analyses demonstrated that 6-HHA modulated gene expression related to fatty acid metabolism and inflammation in white adipose tissue. Notably, pathways involving PPARγ and AMPK were upregulated, while chemokine signaling pathways were downregulated .
- Systemic Metabolic Profiles : Indirect calorimetry assessments showed that while 6-HHA did not alter overall activity or food intake, it shifted the respiratory exchange ratio towards carbohydrate metabolism, indicating a potential reprogramming of energy utilization .
Case Studies
A case study involving the administration of 6-HHA in rodent models demonstrated significant improvements in metabolic parameters:
- Study Design : Wildtype C57BL/6J mice were treated with either vehicle or 6-HHA over three weeks while being fed an HFD.
- Results : Mice receiving 6-HHA exhibited reduced body weight gain, improved insulin sensitivity, and decreased inflammatory markers in adipose tissues compared to control groups .
Data Summary
The following table summarizes key findings from research on the biological activity of this compound:
Parameter | Control (Vehicle) | This compound (2.2 μg/kg) |
---|---|---|
Body Weight Gain | Increased | Significantly Reduced |
Hepatic Steatosis | Present | Decreased |
Serum ALT Levels | Elevated | Lowered |
Adipose Inflammation Markers | High | Significantly Lowered |
Insulin Sensitivity | Impaired | Improved |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Hydroxyhexanoic acid in laboratory settings?
The primary synthesis methods include:
- Baeyer-Villiger oxidation of fatty acids, yielding 6-HHA through ketone intermediates (e.g., cyclohexanone oxidation) .
- Hydrolysis of ε-caprolactone , though this method has low efficiency and risks oligomerization due to residual water .
- Hydrogenation of fatty acids under high-pressure conditions, followed by purification steps to isolate 6-HHA from dimers (up to 5% dimer content may persist) .
Q. How can researchers ensure the purity of 6-HHA given its tendency to form dimers?
- Storage : Maintain at -20°C to suppress dimerization .
- Analytical techniques : Use liquid chromatography-mass spectrometry (LC-MS) to quantify dimer/oligomer content and nuclear magnetic resonance (NMR) to confirm structural integrity.
- Purification : Recrystallization in non-aqueous solvents (e.g., ethyl acetate) minimizes residual lactone or dimer impurities .
Q. What safety precautions are necessary when handling 6-HHA?
- Storage : Avoid strong oxidizers and store in sealed containers at recommended temperatures (-20°C) .
- Hazard mitigation : Use personal protective equipment (PPE) due to its skin/eye irritation potential (GHS Category 2) .
Advanced Research Questions
Q. What kinetic models explain side reactions during ε-caprolactone synthesis involving 6-HHA?
Kinetic studies reveal:
- Hydrolysis of ε-caprolactone follows a reaction order of 0.75 for ε-caprolactone and 2.52 for water.
- Dimerization of 6-HHA is a zero-order reaction with an activation energy of ~55.4 kJ·mol⁻¹.
- Catalytic effects : Acetic acid lowers the energy barrier for dimerization via an alkoxy pathway, as shown by density functional theory (DFT) calculations .
Q. How does dimerization impact 6-HHA’s application in polymer synthesis?
- Oligomer interference : Dimers and trimers disrupt copolymerization kinetics, leading to irregular chain lengths in polyesters (e.g., poly(glc-alt-6HH)) .
- Mitigation strategies : Use microreactors to control exothermic conditions during ε-caprolactone synthesis, minimizing hydrolysis and oligomerization .
Q. How can researchers reconcile discrepancies in reported physicochemical properties of 6-HHA?
- Melting point variations : Reported values (38–40°C) are consistent, but boiling points differ (113–116°C vs. 272.6°C) due to dimerization under heat .
- Analytical validation : Replicate measurements using differential scanning calorimetry (DSC) and gas chromatography (GC) to account for purity and decomposition .
Q. What role does 6-HHA play in designing biodegradable polymers?
- Surface-active monomers : 6-HHA derivatives (e.g., acrylamidohexanoic acid) enhance surfactant properties in copolymers, improving biodegradability and micelle stability .
- Functionalization : Esterification or amidation of 6-HHA introduces reactive sites for crosslinking, critical for tunable polymer matrices .
Q. How do reaction conditions influence oligomer formation during ε-caprolactone synthesis?
- Temperature control : Elevated temperatures accelerate hydrolysis, increasing 6-HHA availability for dimerization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) reduce water activity, suppressing hydrolysis and favoring ε-caprolactone stability .
Q. Methodological Guidance
Q. What analytical methods are recommended for characterizing 6-HHA and its derivatives?
- Purity assessment : LC-MS for dimer quantification ; NMR (¹H/¹³C) for structural confirmation .
- Thermal analysis : DSC for melting point validation and decomposition profiling .
Q. How to evaluate the biological activity of 6-HHA in metabolic studies?
Properties
IUPAC Name |
6-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHLYPDWHHPVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28158-18-1 | |
Record name | ε-Hydroxycaproic acid polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28158-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00152316 | |
Record name | 6-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Hydroxyhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1191-25-9 | |
Record name | 6-Hydroxyhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1191-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxycaproic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y3OX37NM8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Hydroxyhexanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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